

# Spectroscopic Profile of 2-(2-Formylphenyl)acetonitrile: A Technical Guide

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## Compound of Interest

Compound Name: 2-(2-Formylphenyl)acetonitrile

Cat. No.: B144193

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This technical guide provides a comprehensive overview of the spectral data for **2-(2-Formylphenyl)acetonitrile** (also known as 2-(cyanomethyl)benzaldehyde). Due to the limited availability of published experimental data for this specific compound, this document presents a combination of expected spectral features based on analogous compounds and general spectroscopic principles, alongside standardized experimental protocols for data acquisition.

## Spectroscopic Data Summary

The following tables summarize the anticipated spectral data for **2-(2-Formylphenyl)acetonitrile**. These values are predicted based on the analysis of structurally similar compounds and established chemical shift and fragmentation patterns.

### Table 1: Predicted $^1\text{H}$ NMR Spectral Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Number of Protons	Assignment
~10.2	Singlet	1H	Aldehyde (-CHO)
~7.9	Doublet	1H	Aromatic (ortho to CHO)
~7.7	Triplet	1H	Aromatic
~7.6	Triplet	1H	Aromatic
~7.5	Doublet	1H	Aromatic (ortho to CH <sub>2</sub> CN)
~4.0	Singlet	2H	Methylene (-CH <sub>2</sub> CN)

Note: Predicted chemical shifts are for a CDCl<sub>3</sub> solvent. Actual values may vary depending on the solvent and experimental conditions.

**Table 2: Predicted <sup>13</sup>C NMR Spectral Data**

Chemical Shift ( $\delta$ ) ppm	Assignment
~192	Aldehyde Carbonyl (C=O)
~136	Aromatic (quaternary, C-CHO)
~134	Aromatic (CH)
~133	Aromatic (CH)
~130	Aromatic (quaternary, C-CH <sub>2</sub> CN)
~129	Aromatic (CH)
~128	Aromatic (CH)
~117	Nitrile (-C≡N)
~20	Methylene (-CH <sub>2</sub> CN)

Note: Predicted chemical shifts are for a  $\text{CDCl}_3$  solvent. Actual values may vary depending on the solvent and experimental conditions.

**Table 3: Predicted Infrared (IR) Spectroscopy Data**

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
~3050	Medium	Aromatic C-H Stretch
~2950	Weak	Aliphatic C-H Stretch
~2250	Medium	Nitrile ( $\text{C}\equiv\text{N}$ ) Stretch
~1700	Strong	Aldehyde ( $\text{C}=\text{O}$ ) Stretch
~1600, ~1480	Medium-Strong	Aromatic $\text{C}=\text{C}$ Bending
~1200	Medium	C-C Stretch
~850-750	Strong	Aromatic C-H Bending (ortho-disubstituted)

**Table 4: Predicted Mass Spectrometry (MS) Data**

m/z Ratio	Predicted Fragment
145	$[\text{M}]^+$ (Molecular Ion)
144	$[\text{M}-\text{H}]^+$
116	$[\text{M}-\text{CHO}]^+$
104	$[\text{M}-\text{CH}_2\text{CN}]^+$
90	$[\text{C}_7\text{H}_6]^+$
77	$[\text{C}_6\text{H}_5]^+$

Note: Fragmentation patterns are predicted under electron ionization (EI) conditions.

## Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectral data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of **2-(2-Formylphenyl)acetonitrile** is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration.
- **Instrumentation:** <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a field strength of 300 MHz or higher.
- **<sup>1</sup>H NMR Acquisition:** The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
- **<sup>13</sup>C NMR Acquisition:** The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required compared to <sup>1</sup>H NMR. Key parameters include a spectral width of around 220 ppm and a relaxation delay of 2-5 seconds.
- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

## Infrared (IR) Spectroscopy

- **Sample Preparation:** For a solid sample, a small amount of **2-(2-Formylphenyl)acetonitrile** is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, for Attenuated Total Reflectance (ATR) IR, a small amount of the solid sample is placed directly on the ATR crystal.
- **Instrumentation:** The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer.
- **Data Acquisition:** A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument typically scans the mid-IR range from 4000 to 400 cm<sup>-1</sup>. Multiple scans are averaged to improve the signal-to-noise ratio.

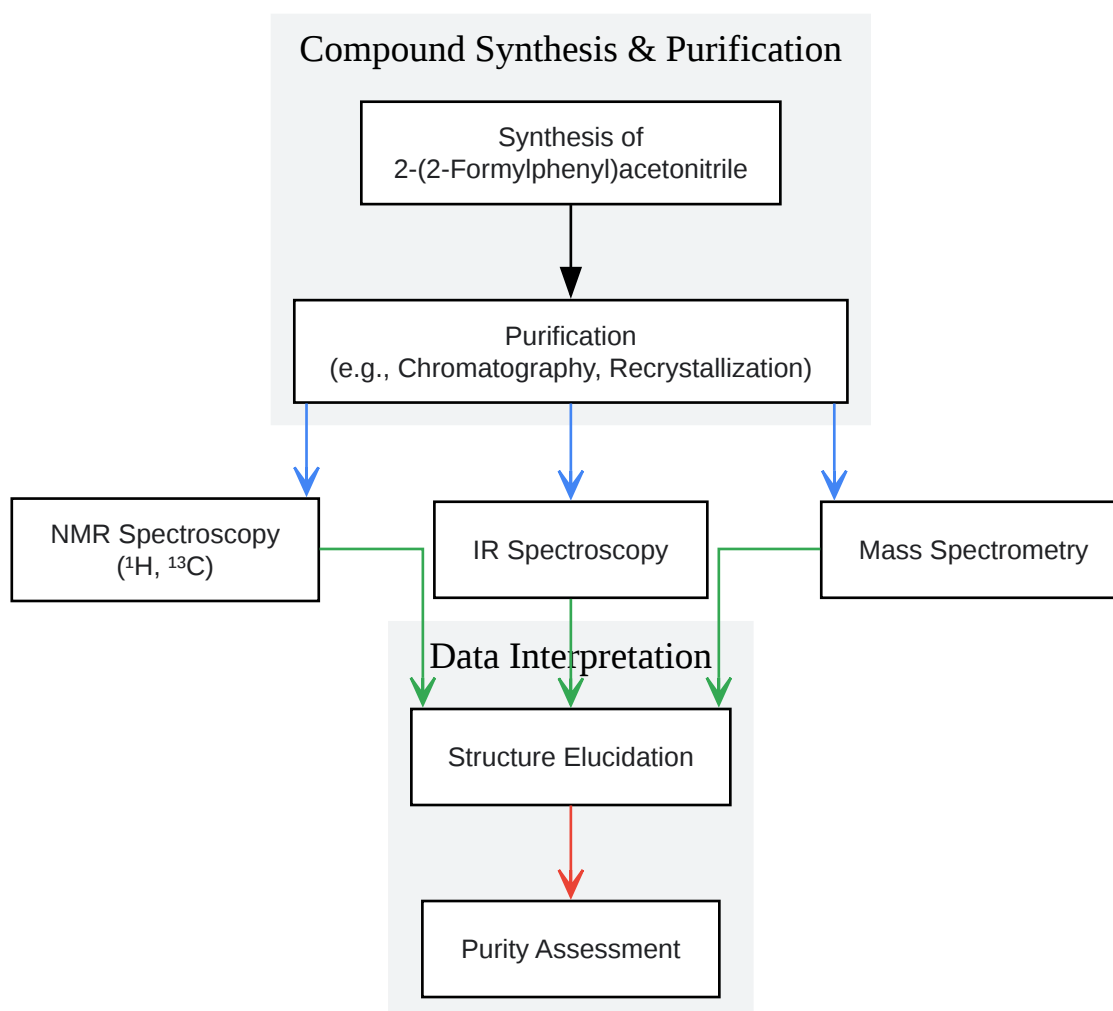
- **Data Processing:** The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

## Mass Spectrometry (MS)

- **Sample Introduction:** A dilute solution of **2-(2-Formylphenyl)acetonitrile** in a volatile organic solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer, often via direct infusion or coupled with a gas chromatograph (GC-MS) for separation from any impurities.
- **Ionization:** Electron Ionization (EI) is a common method for small molecules. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The separated ions are detected, and their abundance is recorded.
- **Data Presentation:** The data is presented as a mass spectrum, which is a plot of relative ion abundance versus the  $m/z$  ratio.

## Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **2-(2-Formylphenyl)acetonitrile**.



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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

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